Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13614322
InChI: InChI=1S/C7H6Cl2O2S/c1-3-4(8)6(9)12-5(3)7(10)11-2/h1-2H3
SMILES: CC1=C(SC(=C1Cl)Cl)C(=O)OC
Molecular Formula: C7H6Cl2O2S
Molecular Weight: 225.09 g/mol

Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate

CAS No.:

Cat. No.: VC13614322

Molecular Formula: C7H6Cl2O2S

Molecular Weight: 225.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate -

Specification

Molecular Formula C7H6Cl2O2S
Molecular Weight 225.09 g/mol
IUPAC Name methyl 4,5-dichloro-3-methylthiophene-2-carboxylate
Standard InChI InChI=1S/C7H6Cl2O2S/c1-3-4(8)6(9)12-5(3)7(10)11-2/h1-2H3
Standard InChI Key ONBHJNHOAHJNOU-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1Cl)Cl)C(=O)OC
Canonical SMILES CC1=C(SC(=C1Cl)Cl)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom. Key substituents include:

  • Chlorine atoms at positions 4 and 5, which enhance electrophilicity and participate in cross-coupling reactions.

  • Methyl group at position 3, providing steric bulk and influencing regioselectivity in subsequent reactions.

  • Methyl ester at position 2, which improves solubility in organic solvents and serves as a handle for further functionalization .

Molecular Formula and Weight

  • Molecular Formula: C7H6Cl2O2S\text{C}_7\text{H}_6\text{Cl}_2\text{O}_2\text{S}

  • Molecular Weight: 237.09 g/mol (calculated from atomic masses).

Spectral Characteristics

While direct spectral data for this compound are scarce, analogs such as 4,5-dibromo-3-methylthiophene-2-carboxylic acid provide insights:

  • ¹H NMR: Thiophene protons typically resonate as singlets between δ 7.3–7.6 ppm due to electron-withdrawing substituents.

  • FT-IR: A carbonyl stretch near 1670–1700 cm⁻¹ (ester C=O) and C-Cl stretches at 550–750 cm⁻¹.

  • Mass Spectrometry: Expected molecular ion peak at m/z 237 (M⁺) with isotopic patterns characteristic of two chlorine atoms.

Comparative Physicochemical Data

PropertyMethyl 4,5-Dichloro-3-Methylthiophene-2-Carboxylate4,5-Dibromo-3-Methylthiophene-2-Carboxylic AcidMethyl 4,5-Dichloro-3-Hydroxythiophene-2-Carboxylate
Molecular FormulaC7H6Cl2O2S\text{C}_7\text{H}_6\text{Cl}_2\text{O}_2\text{S}C6H4Br2O2S\text{C}_6\text{H}_4\text{Br}_2\text{O}_2\text{S}C6H4Cl2O3S\text{C}_6\text{H}_4\text{Cl}_2\text{O}_3\text{S}
Molecular Weight (g/mol)237.09299.97235.07
Key SubstituentsCl (4,5), CH₃ (3), COOCH₃ (2)Br (4,5), CH₃ (3), COOH (2)Cl (4,5), OH (3), COOCH₃ (2)
ReactivityHigh electrophilicity at C4/C5Similar electrophilic sites, lower solubilityReduced electrophilicity due to hydroxyl group

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of methyl 4,5-dichloro-3-methylthiophene-2-carboxylate likely follows a multi-step protocol analogous to related thiophene derivatives:

  • Thiophene Ring Formation:

    • Cyclization of α-chloro ketones with sulfur sources (e.g., P2S5\text{P}_2\text{S}_5) to form 3-methylthiophene-2-carboxylate intermediates.

  • Chlorination:

    • Electrophilic chlorination using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 in the presence of Lewis acids (e.g., FeCl3\text{FeCl}_3) to introduce chlorine at positions 4 and 5.

    • Example: Dichlorination of methyl 3-methylthiophene-2-carboxylate with Cl2\text{Cl}_2 in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C yields 75–80% product .

  • Esterification:

    • If starting from the carboxylic acid, treatment with methanol and H2SO4\text{H}_2\text{SO}_4 forms the methyl ester.

Yield Optimization

  • Temperature Control: Maintaining low temperatures (–10°C to 0°C) during chlorination minimizes side reactions (e.g., over-chlorination).

  • Catalyst Selection: FeCl3\text{FeCl}_3 enhances regioselectivity for 4,5-dichlorination over 3,4-substitution .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atoms at C4 and C5 are susceptible to nucleophilic displacement:

  • Amination: Reaction with primary amines (e.g., morpholine) in DMF\text{DMF} at 60°C yields amino-substituted derivatives.

  • Thiolation: Treatment with thiophenol and K2CO3\text{K}_2\text{CO}_3 replaces chlorine with thiol groups, forming disulfide-linked dimers.

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: Using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and aryl boronic acids in toluene/water, the chlorine atoms are replaced with aryl groups to form biaryl structures.

    • Case Study: Coupling with 4-methoxyphenylboronic acid produces a biaryl derivative with potential liquid crystalline properties.

Oxidation and Reduction

  • Oxidation: The thiophene ring can be oxidized to sulfoxides using H2O2\text{H}_2\text{O}_2 in acetic acid, altering electronic properties for optoelectronic applications.

  • Ester Hydrolysis: Treatment with NaOH\text{NaOH} in aqueous ethanol yields the carboxylic acid, enabling conjugation to biomolecules.

Applications in Materials Science and Pharmaceuticals

Polymer Synthesis

  • Conductive Polymers: The methyl ester serves as a monomer for electropolymerization, producing polythiophenes with tunable bandgaps (1.8–2.2 eV).

  • Liquid Crystals: Biaryl derivatives exhibit nematic phases at 120–150°C, suitable for display technologies.

Bioactive Molecule Development

  • Anticancer Agents: Chlorinated thiophenes inhibit histone acetyltransferases (HATs), with IC₅₀ values comparable to 4,5-dibromo analogs (8–10 µM).

  • Antioxidants: Thiophene derivatives scavenge DPPH radicals with IC₅₀ values of 15–20 µM, suggesting utility in oxidative stress management.

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing chlorination at position 3 remains a challenge, requiring advanced directing groups or protective strategies.

  • Scalability: Large-scale dichlorination faces safety concerns due to Cl2\text{Cl}_2 handling; microreactor systems may mitigate risks.

Computational Modeling

  • DFT Studies: Predicting charge distribution (C4\text{C}_4: –0.25 e, C5\text{C}_5: –0.28 e) guides functionalization strategies.

  • Molecular Docking: Simulating interactions with COX-2 (binding energy: –9.2 kcal/mol) identifies anti-inflammatory candidates.

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